molecular formula C10H11Cl2NO2 B8395675 4-Butyramido-2,-6-dichlorophenol

4-Butyramido-2,-6-dichlorophenol

Cat. No. B8395675
M. Wt: 248.10 g/mol
InChI Key: FKXKTPWTMZTTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866611

Procedure details

Using the method described above for the preparation of 4-acetamido-2,6-dichlorophenol (but using butyric anhydride in place of acetic anhydride) there was obtained 4-butyramido-2,-6-dichlorophenol (used as starting material in Example 51) as a solid, m.p. 146°-147°; NMR([CD3 ]2SO): 0.9(3H,t), 1.58(2H,m), 2.25(2H,t), 7.62(2H,s), 9.75(1H,br s) and 9.85(1H,s); m/z 248(M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[C:7]([Cl:13])[CH:6]=1)(=[O:3])[CH3:2].[C:14](OC(=O)CCC)(=O)[CH2:15]CC>>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([Cl:13])[C:8]([OH:12])=[C:9]([Cl:11])[CH:10]=1)(=[O:3])[CH2:2][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.